Mivobulin

Catalog No.
S548480
CAS No.
122332-18-7
M.F
C17H19N5O2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mivobulin

CAS Number

122332-18-7

Product Name

Mivobulin

IUPAC Name

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1

InChI Key

XXBDOTXPQDVHIP-JTQLQIEISA-N

SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N

Synonyms

ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-carbamate, NSC 350386, NSC 350386, (S)-isomer, NSC 370147, NSC 613862, NSC 613863, NSC-350386, NSC-370147, NSC-613862, NSC-613863

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N

Isomeric SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N

Description

The exact mass of the compound Mivobulin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neurodegenerative diseases

Some research suggests that mivobulin may have neuroprotective effects and could potentially be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, these studies are preliminary, and further research is needed to confirm these findings and understand the mechanisms by which mivobulin might exert its effects.

Other areas of investigation

Mivobulin is also being investigated for its potential role in other areas, such as:

  • Bone health: Studies suggest that mivobulin may have beneficial effects on bone health [].
  • Cardiovascular health: Some research indicates that mivobulin may have potential benefits for cardiovascular health [].

Mivobulin is a synthetic analogue of colchicine, a well-known compound that has been utilized in cancer therapy due to its ability to inhibit microtubule polymerization. The chemical formula for Mivobulin is C17H19N5O2, and it is recognized for its potential antineoplastic activity, which makes it a subject of interest in oncology research. Mivobulin interacts specifically with the colchicine-binding site on tubulin, thereby disrupting the normal function of microtubules in cellular processes such as mitosis and intracellular transport .

Mivobulin primarily acts through its binding to tubulin, which prevents the polymerization of tubulin dimers into microtubules. This action is crucial during cell division, as microtubules are essential for the formation of the mitotic spindle. The binding of Mivobulin to the colchicine site leads to a reduction in microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells .

Mivobulin exhibits significant biological activity as an antitumor agent. It has shown efficacy against several types of cancer, including glioma, melanoma, prostate cancer, and ovarian cancer. The mechanism of action involves the inhibition of tubulin polymerization, leading to disrupted mitotic processes and increased rates of apoptosis in malignant cells .

In vitro studies have demonstrated that Mivobulin can effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. Furthermore, its selectivity for cancerous cells over normal cells enhances its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

The synthesis of Mivobulin typically involves multi-step organic synthesis techniques that build upon the core structure of colchicine. While specific synthetic routes may vary, they generally include:

  • Formation of Key Intermediates: Starting from simpler organic molecules, key intermediates are synthesized through reactions such as alkylation or acylation.
  • Cyclization: The formation of the bicyclic structure characteristic of colchicine analogues is achieved through cyclization reactions.
  • Functional Group Modifications: Various functional groups are introduced or modified to enhance biological activity and solubility.
  • Salt Formation: Mivobulin is often converted into its isethionate salt form for improved stability and solubility in biological assays .

Mivobulin's primary application lies in cancer treatment due to its potent antineoplastic properties. It is being investigated for:

  • Chemotherapy: As a potential candidate for combination therapies with other anticancer agents.
  • Research: In laboratory settings to study microtubule dynamics and cellular mechanisms involved in cancer progression.
  • Drug Development: As a lead compound for developing new therapies targeting tubulin polymerization .

Interaction studies involving Mivobulin focus on its binding affinity to tubulin and its effects on microtubule dynamics. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics between Mivobulin and tubulin.
  • Fluorescence Microscopy: To visualize the effects of Mivobulin on microtubule structures within cells.
  • Cell Viability Assays: To assess the cytotoxic effects of Mivobulin on various cancer cell lines.

Such studies are crucial for understanding how Mivobulin can be optimized for therapeutic use and how it interacts with other cellular components during treatment .

Mivobulin shares structural similarities with several other compounds that exhibit similar mechanisms of action as tubulin inhibitors. Notable compounds include:

Compound NameChemical FormulaMechanism of ActionUnique Features
ColchicineC22H25NO6Binds to tubulin, inhibits polymerizationNatural product derived from plants
VincristineC46H58N4O10Binds to tubulin, prevents mitotic spindle formationDerived from periwinkle plant
PaclitaxelC47H51NO14Stabilizes microtubules preventing depolymerizationDerived from Pacific yew tree

Mivobulin's uniqueness lies in its synthetic origin and specific modifications that enhance its selectivity towards cancer cells while potentially reducing toxicity compared to natural compounds like colchicine .

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

325.15387487 g/mol

Monoisotopic Mass

325.15387487 g/mol

Heavy Atom Count

24

UNII

96U5LG549X

Pharmacology

Mivobulin is a synthetic, colchicine analogue with potential antineoplastic activity. Mivobulin targets and binds to colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization, the assembly of the mitotic spindle and mitosis. This eventually results in cell cycle arrest, apoptosis and a reduction in cellular proliferation.

Wikipedia

Mivobulin

Dates

Modify: 2024-02-18

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